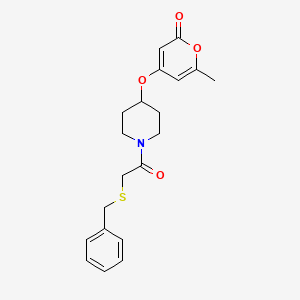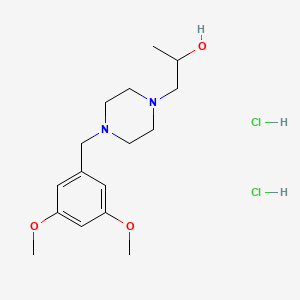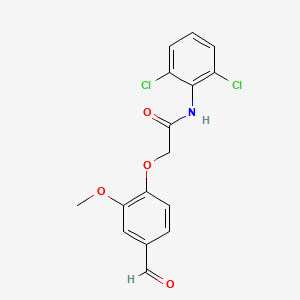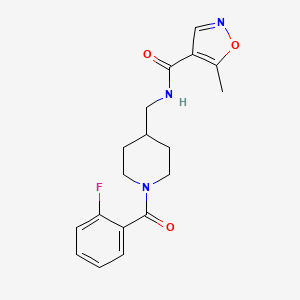
2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
Thiophene and its derivatives are synthesized by medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiazole is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .
Chemical Reactions Analysis
Thiophene and its derivatives show various activities. For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .
Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been recognized for their potent antimicrobial properties. The presence of the thiazole ring in the compound structure can contribute to its effectiveness against various bacterial strains. Thiazoles interfere with the bacterial cell’s ability to synthesize essential proteins, leading to the inhibition of bacterial growth .
Antitumor and Cytotoxic Activity
The thiazole component of the compound has been associated with antitumor and cytotoxic activities. It can be explored for its potential effects on tumor cell lines, including its ability to induce apoptosis or inhibit cell proliferation in cancerous cells .
Anti-inflammatory Activity
Both thiophene and thiazole rings have been reported to exhibit anti-inflammatory effects. This compound could be investigated for its use in reducing inflammation, potentially by inhibiting inflammatory cytokines or through modulation of the immune response .
Neuroprotective Effects
Thiazole derivatives have shown promise as neuroprotective agents. This compound might be studied for its potential to protect neuronal cells from damage or death caused by neurodegenerative diseases or brain injuries .
Antiviral Properties
Thiazole derivatives have also been explored for their antiviral properties, including activity against HIV. The compound could be researched for its efficacy in inhibiting viral replication or for its use as a part of combination therapies .
Analgesic Effects
The analgesic properties of thiazole derivatives make them candidates for pain relief applications. This compound could be assessed for its ability to alleviate pain, possibly through interaction with pain receptors or inflammatory pathways .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,5-dimethyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-9-7-12(11(3)20-9)15(19)17-8-14-10(2)18-16(22-14)13-5-4-6-21-13/h4-7H,8H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZYGVWEHJJRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=C(N=C(S2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B2594568.png)

![Cyclopropyl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2594570.png)
![(2Z)-2-[(4-bromophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2594571.png)

![N-[3-(2-bromoethoxy)phenyl]acetamide](/img/structure/B2594578.png)



![N-cyclohexyl-4-isobutyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2594586.png)
![2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2594587.png)
![6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2594588.png)
![Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate](/img/structure/B2594589.png)
